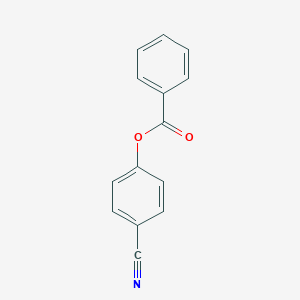

4-Cyanophenyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16513-72-7 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

(4-cyanophenyl) benzoate |

InChI |

InChI=1S/C14H9NO2/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-9H |

InChI Key |

PRDZROBDMPYWMJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Other CAS No. |

16513-72-7 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

The Significance of Aryl Benzoate Esters in Contemporary Chemical Science

Aryl benzoate (B1203000) esters, a class of organic compounds characterized by a benzoate group attached to an aryl substituent, are cornerstones of modern chemical science. libretexts.orglibretexts.org Their widespread importance stems from their versatile structures, which can be readily modified to tune their physical and chemical properties. This adaptability makes them invaluable in a vast array of applications, from materials science to pharmaceuticals.

In materials science, aryl benzoate esters are fundamental building blocks for liquid crystals, polymers, and other advanced materials. Their rigid core structures, coupled with the potential for introducing various functional groups, allow for the precise control of properties like thermal stability and mesomorphic behavior. ontosight.ai The synthesis of these esters, typically through esterification reactions, is a well-established and efficient process, further contributing to their widespread use. smolecule.comontosight.ai

The inherent reactivity of the ester and aryl groups allows for a multitude of chemical transformations. These include nucleophilic substitution at the cyano group and addition reactions at other sites, enabling the synthesis of a diverse library of derivatives with tailored functionalities. smolecule.com This chemical tractability has positioned aryl benzoate esters as crucial intermediates in organic synthesis.

An Overview of Research Trajectories for 4 Cyanophenyl Benzoate and Its Derivatives

Established Synthetic Pathways for this compound Derivatives

Traditional methods for synthesizing this compound and its analogs primarily rely on well-established organic reactions, including direct esterification and nucleophilic acyl substitution. These methods are valued for their reliability and scalability.

Direct Esterification Approaches

Direct esterification, a cornerstone of organic synthesis, is a common method for preparing this compound derivatives. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of 4-cyanophenyl 4-(hex-5-en-1-yl)benzoate, for example, can be achieved by reacting 4-cyanobenzoic acid with hex-5-en-1-ol. d-nb.info Similarly, the reaction between 4-cyanophenol and 4-(heptyloxy)benzoic acid is a primary route to 4-cyanophenyl 4-(heptyloxy)benzoate. beilstein-journals.org The general scheme for direct esterification is as follows:

R-COOH + HO-Ar-CN → R-COO-Ar-CN + H₂O

where 'R' represents a generic organic substituent and 'Ar' is an aromatic ring. The removal of water, often through azeotropic distillation, is crucial to drive the equilibrium towards the ester product. nih.gov

Nucleophilic Acyl Substitution Strategies

A prominent example is the synthesis of 4-cyanophenyl 4-(heptyloxy)benzoate. beilstein-journals.org This process begins with the conversion of 4-(heptyloxy)benzoic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-(heptyloxy)benzoyl chloride is then reacted with 4-cyanophenol in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and scavenges the HCl byproduct. beilstein-journals.org This method generally provides high yields of the desired ester. beilstein-journals.org

A similar approach is used for the synthesis of 3-fluoro-4-cyanophenyl 4-(β-ethoxyethoxy)benzoate, where 4-(β-ethoxyethoxy)benzoic acid chloride is reacted with 3-fluoro-4-cyanophenol in the presence of pyridine. researchgate.net

Table 1: Examples of Nucleophilic Acyl Substitution for this compound Derivative Synthesis

| Acyl Halide | Phenol (B47542) | Base/Catalyst | Product |

| 4-(Heptyloxy)benzoyl chloride | 4-Cyanophenol | Pyridine or DMAP | 4-Cyanophenyl 4-(heptyloxy)benzoate beilstein-journals.org |

| 4-(β-Ethoxyethoxy)benzoic acid chloride | 3-Fluoro-4-cyanophenol | Pyridine | 3-Fluoro-4-cyanophenyl 4-(β-ethoxyethoxy)benzoate researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. acs.org While not a direct method for synthesizing the ester linkage of this compound itself, these reactions are pivotal in creating complex derivatives by modifying the aryl backbone. The Suzuki-Miyaura cross-coupling, for instance, is widely used to synthesize unsymmetrical biaryl compounds. acs.org

In the context of this compound derivatives, palladium catalysis can be employed to construct precursors or to functionalize the molecule after the ester has been formed. For example, the synthesis of 4-benzylbenzonitrile (B1295277) derivatives has been achieved through the Suzuki cross-coupling of 4-cyanophenyl boronic acid with benzyl (B1604629) ammonium (B1175870) salts, using palladium chloride as the catalyst. acs.org This demonstrates the utility of palladium-catalyzed reactions in building the molecular framework of derivatives that could subsequently be converted into the final benzoate esters.

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. acs.org

Emerging Synthetic Techniques for this compound and Analogues

In the quest for more sustainable and efficient synthetic methods, researchers are exploring novel approaches that often utilize milder reaction conditions. Visible-light-induced reactions represent a rapidly advancing frontier in this area.

Visible-Light-Induced Oxidative Esterification of Aldehydes and Phenols

A novel and environmentally benign method for the synthesis of this compound involves the visible-light-induced oxidative esterification of benzaldehyde (B42025) and 4-cyanophenol. rsc.org This reaction proceeds without the need for a transition-metal catalyst or an external photocatalyst. rsc.org In a typical procedure, benzaldehyde and 4-cyanophenol are reacted in the presence of bromotrichloromethane (B165885) (BrCCl₃) as the oxidant and potassium hydroxide (B78521) (KOH) as a base, under irradiation with a compact fluorescent lamp (CFL). rsc.org This method has demonstrated high conversion rates for the formation of this compound. rsc.org

Table 2: Reaction Conditions for Visible-Light-Induced Synthesis of this compound

| Aldehyde | Phenol | Oxidant | Base | Light Source | Conversion |

| Benzaldehyde | 4-Cyanophenol | BrCCl₃ | KOH | 45 W CFL | 95% rsc.org |

This technique is part of a broader trend in organic synthesis that leverages visible light to drive chemical transformations, offering a greener alternative to traditional heating methods.

The visible-light-induced synthesis of this compound from an aldehyde and a phenol proceeds through a self-propagating radical chain reaction. rsc.org The key steps of the proposed mechanism are as follows:

Initiation : The phenolate (B1203915), formed by the reaction of the phenol with the base, is excited by visible light. The excited phenolate is then oxidized by bromotrichloromethane (BrCCl₃) to generate a trichloromethyl radical (•CCl₃). rsc.org

Propagation :

The electron-deficient •CCl₃ radical abstracts a hydrogen atom from the aldehyde, forming a benzoyl radical and chloroform (B151607) (HCCl₃). rsc.org

The benzoyl radical then reacts with another molecule of BrCCl₃ to produce benzoyl bromide and regenerate the •CCl₃ radical, which can then participate in another cycle. rsc.org

Termination : The final ester product, this compound, is formed through the reaction of the benzoyl bromide with the phenolate anion. rsc.org

This radical chain mechanism is a departure from the ionic pathways of traditional esterification methods and highlights the innovative ways in which visible light can be harnessed to forge new chemical bonds. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial improvements over conventional heating methods. ajrconline.org This technique accelerates reaction rates, leading to dramatically shorter reaction times, often reducing processes that take hours to mere minutes. ajrconline.orgnih.gov Furthermore, it frequently results in higher product yields and improved product purity, minimizing the need for extensive purification. ajrconline.orgnih.gov

The optimization of a synthetic protocol for ester formation can be illustrated by studies on related multi-component reactions. For example, in the synthesis of 2,3-disubstituted benzofurans, researchers utilized microwave irradiation to enhance the efficiency of a Sonogashira coupling-based process. nih.gov The initial yield under conventional conditions was 51%. nih.gov By systematically optimizing parameters such as the catalyst, solvent, and temperature under microwave irradiation, they could significantly improve the outcome. nih.gov This methodology has proven to be quite general and is a valuable tool for creating libraries of complex molecules. nih.gov The key advantages of this approach are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often requires hours of reflux. ajrconline.org | Typically completed in minutes. ajrconline.orgnih.govresearchgate.net |

| Product Yield | Variable, can be moderate. nih.gov | Generally higher yields. ajrconline.orgnih.gov |

| Product Purity | May require extensive purification. nih.gov | Cleaner reaction profiles. nih.gov |

| Energy Efficiency | Less efficient due to bulk heating. | More efficient with direct heating of reactants. ajrconline.org |

This table summarizes the general advantages of microwave-assisted synthesis over conventional heating methods based on findings from multiple studies. ajrconline.orgnih.govresearchgate.net

For the synthesis of this compound, applying microwave technology could similarly streamline the esterification process, whether it be a Fischer esterification, a Steglich esterification, or a metal-catalyzed cross-coupling reaction. The focused heating would likely lead to a significant reduction in reaction time and an increase in yield, aligning with the principles of green chemistry.

Biocatalysis offers a highly selective and environmentally benign path for synthesizing chemical compounds. unimi.itcore.ac.uk Enzymes, such as ketoreductases, can perform stereoselective transformations that are often challenging to achieve with traditional chemical methods. unimi.itchemicalpapers.com A relevant example is the ketoreductase-assisted synthesis of chiral tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate. chemicalpapers.com This process highlights the key steps in developing a biocatalytic route that could be adapted for the synthesis or modification of this compound derivatives.

The development of a biocatalytic process involves several stages of optimization. chemicalpapers.com First, a screening of various ketoreductases (KREDs) is performed to identify the most efficient and selective enzyme for the desired transformation. chemicalpapers.com In the case of the aforementioned cyanophenyl-containing compound, ES-KRED-213 and KRED-P1-H01 were identified as the most effective biocatalysts. chemicalpapers.com

Once a suitable enzyme is selected, the reaction conditions are optimized to maximize conversion and selectivity. chemicalpapers.com This includes:

Co-solvent: The addition of a co-solvent can improve substrate solubility. Dimethylsulfoxide (DMSO) at 10% (v/v) was found to be optimal in the example study. chemicalpapers.com

pH: The pH of the reaction medium is critical for enzyme activity. A pH of 7.0 was determined to be ideal. chemicalpapers.com

Temperature: Enzyme activity is also temperature-dependent, with 40 °C being the optimal temperature for this specific transformation. chemicalpapers.com

Enzyme and Substrate Loading: The concentrations of the enzyme and substrate are adjusted to achieve high conversion rates. Optimal loadings were found to be 10% for the enzyme and 100 g/L for the substrate. chemicalpapers.com

Under these optimized conditions, a high conversion of 99.4% and a product yield of 85% were achieved on a gram scale, with the product having a chiral purity of over 99%. chemicalpapers.comresearchgate.net This demonstrates the potential of biocatalysis to create complex molecules with high precision and efficiency. core.ac.ukchemicalpapers.com The use of enzymes operates under mild conditions (ambient temperature and pressure) and often in aqueous media, further contributing to the green nature of the synthesis. unimi.itnih.gov

| Parameter | Optimal Condition |

| Enzyme | ES-KRED-213 |

| Co-Solvent | 10% (v/v) Dimethylsulfoxide (DMSO) |

| pH | 7.0 |

| Temperature | 40 °C |

| Substrate Loading | 100 g/L |

| Enzyme Loading | 10% |

| Conversion | 99.4% |

| Product Yield | 85% |

| Chiral Purity | >99% |

This table presents the optimized parameters for the ketoreductase-assisted synthesis of a chiral cyanophenyl-containing alcohol, as reported in a detailed study. chemicalpapers.com

A core principle of green chemistry is atom economy, which dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Reactions with high atom economy minimize waste, reduce the need for raw materials, and are inherently more efficient and environmentally friendly. numberanalytics.comrsc.org This concept is often paired with efforts to minimize or eliminate the use of hazardous solvents. beilstein-journals.org

Many classical reactions, such as Wittig or Grignard reactions, have poor atom economy due to the formation of stoichiometric byproducts. In contrast, reactions like additions, cycloadditions, and some rearrangements are inherently 100% atom-economical. rsc.org For the synthesis of esters like this compound, a direct esterification or a transesterification reaction, if catalyzed efficiently, can be highly atom-economical.

Solvent-minimizing protocols often involve using benign solvents like water or ethanol (B145695), or performing reactions under neat (solvent-free) conditions. unimi.itbeilstein-journals.org For example, a practical and eco-friendly method has been developed for the benzylic addition of azaarenes to aldehydes under catalyst- and solvent-free conditions, showcasing the feasibility of such approaches. beilstein-journals.org Similarly, nanoparticle syntheses are being redesigned to be more atom-economical by changing the solvent to an operationally inert one, which eliminates side reactions and the need for excess reagents. nih.gov

In the context of this compound synthesis, an atom-economical approach could involve a direct coupling of benzoic acid and 4-cyanophenol. To minimize solvent use, this could be performed under neat conditions with microwave assistance to accelerate the reaction, or by using a recyclable catalyst in a green solvent. Such protocols not only reduce waste but are also often more cost-effective. rsc.org The development of a metal-free and atom-efficient protocol for the diarylation of selenocyanate (B1200272) using diaryliodonium salts further illustrates the trend towards more sustainable synthetic methods. chemrxiv.org

Advanced Mechanistic Studies of this compound Reactions

Kinetic Investigations of Nucleophilic Substitution Reactions Involving Cyanophenyl Thionocarbonates

Detailed kinetic studies on related compounds, such as O-(4-cyanophenyl) O-(4-nitrophenyl) thionocarbonate and its analogs, provide significant insights into the mechanisms of nucleophilic substitution at a thiocarbonyl center. acs.orglookchem.com These investigations reveal how factors like the solvent, the nature of the nucleophile (amine), and the electronic properties of substituents on the leaving and non-leaving groups influence the reaction pathway and rate. acs.orgrsc.org

In the aminolysis of 4-cyanophenyl 4-nitrophenyl thionocarbonates with a series of secondary alicyclic amines in 44 wt% ethanol-water, pseudo-first-order rate coefficients (k_obsd) are typically observed when the amine is in excess. acs.org The plot of k_obsd versus amine concentration can be either linear or nonlinear, which provides crucial information about the reaction mechanism. acs.org

Linear plots are observed for the reactions of 4-cyanophenyl 4-nitrophenyl thionocarbonate with amines like piperidine (B6355638) and morpholine. acs.org This linearity suggests that the reaction proceeds through a rate-determining step, which is the formation of a zwitterionic tetrahedral intermediate (T±). acs.org The Brønsted-type plots (log k1 vs. pKa of the amine) for these reactions are linear with slopes (β1) around 0.2, indicating a limited degree of bond formation in the transition state. acs.org

A key finding from these studies is the determination of the nucleofugality, or the leaving group ability, of the different phenoxide groups. In the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, both 4-cyanophenol and 3-nitrophenol (B1666305) are formed, indicating that both groups can act as nucleofuges. researchgate.net The ratio of these products is approximately 1.5:1 in favor of 4-cyanophenol, suggesting that the 4-cyanophenoxide is a slightly better leaving group in this specific reaction. researchgate.net However, in the reaction of 4-cyanophenyl 4-nitrophenyl thionocarbonate, only the 4-nitrophenoxide ion is expelled as the nucleofuge. lookchem.com This is attributed to the significantly lower pKa of 4-nitrophenol, making its corresponding anion a more stable, and thus better, leaving group. lookchem.com

Theoretical calculations support these experimental findings, indicating that the relative polarization of the C=S bond and the stability of the resulting nucleofuges are the primary factors controlling the product distribution. lookchem.com The solvent polarity also plays a crucial role in the mechanism. lookchem.com These detailed mechanistic studies are essential for predicting and controlling the outcomes of related reactions, including the synthesis and subsequent transformations of this compound.

| Compound | Amine | Plot of k_obsd vs. [Amine] | Proposed Mechanism |

| 4-Cyanophenyl 4-nitrophenyl thionocarbonate | Piperidine, Morpholine | Linear | Rate-determining formation of T± |

| 3-Methoxyphenyl 4-nitrophenyl thionocarbonate | Morpholine, 1-Formylpiperazine | Nonlinear (upward) | Stepwise mechanism with T± and T- intermediates |

| 4-Cyanophenyl 3-nitrophenyl thionocarbonate | Morpholine, Aniline | N/A (Product ratio analysis) | Both 4-cyanophenoxide and 3-nitrophenoxide are leaving groups |

This table summarizes the kinetic behavior and proposed mechanisms for the aminolysis of various thionocarbonates, highlighting the influence of the substrate structure and amine basicity on the reaction pathway. acs.orgresearchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly quantum chemical calculations, serves as a powerful tool for investigating the reaction mechanisms, kinetics, and atmospheric fate of cyanophenyl benzoate derivatives. researchgate.net Theoretical studies allow for the detailed exploration of reaction pathways and the characterization of transient structures like transition states, which are often difficult to observe experimentally.

One area of investigation has been the atmospheric oxidation of related liquid crystal monomers, such as 4-cyanophenyl 4-ethylbenzoate (B1233868) (CEB), initiated by hydroxyl (•OH) radicals. researchgate.net Using quantum chemical calculations, researchers have systematically studied the kinetics and mechanisms of such reactions. These computational models predict gaseous rate constants and atmospheric half-lives, suggesting that compounds like CEB have significant atmospheric persistence and the potential for long-range transport. researchgate.net The calculations identify the specific reaction pathways, including the optimization of transition state structures, to determine the most energetically favorable routes. researchgate.net This type of analysis reveals that the transformation products of these parent compounds may exhibit different toxicity profiles, highlighting the importance of understanding the complete reaction lifecycle. researchgate.net

Radical Generation and Cyclization Pathways (e.g., from S-(4-cyano)phenyl thiolesters)

The generation of acyl radicals from stable precursors is a valuable strategy in organic synthesis for forming carbon-carbon bonds. S-phenyl thiolesters have been identified as attractive acyl radical precursors due to their stability under oxidizing conditions. acs.org However, their reaction with traditional radical mediators like tin hydrides is often too slow to sustain a viable chain reaction. acs.org

An effective, organotin-free alternative involves a nickel complex-catalyzed electroreductive method. acs.org Research has demonstrated that S-(4-cyano)phenyl thiolesters are particularly effective precursors for generating aryl acyl radicals. acs.orgnih.gov The presence of the electron-withdrawing 4-cyano group on the phenylthio moiety facilitates the electroreduction, allowing it to occur at a less negative potential (approximately 0.3 V less negative) compared to other substituted thiolesters, such as those with an S-(2-methoxycarbonyl)phenyl group. acs.org

In this methodology, aromatic acyl radicals are generated from S-(4-cyano)phenyl 2-alkenylthiobenzoates. These radicals can then undergo intramolecular addition reactions, specifically 5-exo and 6-exo cyclizations, to yield 1-indanone (B140024) and dihydro-1-naphthalenone derivatives, respectively. acs.orgacs.org The process allows for the synthesis of cyclic ketones from stable starting materials using harmless reagents, avoiding the need for desiccated solvents. acs.org

The efficiency and outcome of the cyclization can be influenced by substituents on the aromatic ring of the acyl radical precursor. For instance, a thiolester prepared from 3-methoxybenzoic acid was found to provide the corresponding methylindanone product most effectively. acs.org

| Entry | Thiolester Precursor | Product(s) | Yield (%) |

| 1 | S-(4-cyanophenyl) 2-(prop-2-enyl)thiobenzoate | 2-Methyl-1-indanone and 3,4-dihydro-1(2H)-naphthalenone | 39 and 19 |

| 2 | S-(4-cyanophenyl) 2-(but-3-enyl)thiobenzoate | 2-Ethyl-1-indanone and 2-methyl-3,4-dihydro-1(2H)-naphthalenone | 4 and 49 |

| 3 | S-(4-cyanophenyl) 2-(2-methylprop-2-enyl)thiobenzoate | 2,2-Dimethyl-1-indanone | 51 |

| 4 | S-(4-cyanophenyl) 3-methoxy-2-(prop-2-enyl)thiobenzoate | 4-Methoxy-2-methyl-1-indanone | 60 |

Table based on data from a study on the nickel-complex catalyzed electroreductive cyclization of aryl acyl radicals. acs.org

This radical cyclization pathway represents a useful alternative to other methods for conducting acyl radical reactions, offering advantages in terms of reagent stability and safety. acs.org

Spectroscopic and Structural Characterization in Research Contexts of 4 Cyanophenyl Benzoate

Advanced Spectroscopic Techniques Applied to 4-Cyanophenyl Benzoate (B1203000) and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Cyanophenyl benzoate, ¹H and ¹³C NMR spectra would provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the benzoate ring will be influenced by the electron-withdrawing carbonyl group, while those on the cyanophenyl ring will be affected by the cyano group. Based on data for related structures, the chemical shifts can be predicted. For instance, in similar benzoate esters, the protons ortho to the carbonyl group are typically shifted downfield. The protons on the cyanophenyl ring would also exhibit characteristic splitting patterns (doublets of doublets) due to coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon of the cyano group also has a characteristic chemical shift, usually around 118 ppm. The aromatic carbons will show a range of signals, with their exact positions determined by the electronic effects of the ester and cyano substituents. Quaternary carbons, such as the one attached to the cyano group and the one attached to the ester oxygen, will also be identifiable.

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Aromatic Protons (Benzoate Ring) | 7.5 - 8.2 | m |

| Aromatic Protons (Cyanophenyl Ring) | 7.3 - 7.8 | m |

| Carbonyl Carbon (C=O) | 164 - 166 | s |

| Cyano Carbon (C≡N) | 117 - 119 | s |

| Aromatic Carbons | 120 - 155 | s |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. rasayanjournal.co.in Another prominent feature would be the strong absorption band for the C=O stretching of the ester group, typically appearing around 1720-1740 cm⁻¹. pressbooks.pub The spectrum would also display characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. udel.edu The C-O stretching vibrations of the ester group would be visible in the 1200-1300 cm⁻¹ range. udel.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C=O Stretch (Ester) | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Ester) | 1300 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. For this compound, the presence of two phenyl rings and a carbonyl group creates a conjugated system. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region. For comparison, benzoic acid exhibits a UV absorption band around 221 nm. researchgate.net The extended conjugation in this compound would likely shift the λmax to a longer wavelength.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but those with rigid, conjugated structures are often fluorescent. Derivatives of this compound, particularly those with donor-acceptor character, have been shown to exhibit fluorescence. mdpi.comnih.gov The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. The study of fluorescence properties is important for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is suitable for analyzing polar molecules like esters.

In an HRMS experiment, this compound would be expected to show a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For a related compound, 4-Cyanophenyl 4-(3-butenyloxy)benzoate, the mass spectrum shows characteristic fragment ions. nih.gov For this compound, fragmentation would likely involve the cleavage of the ester bond, leading to the formation of benzoyl and cyanophenoxy ions or radicals. The analysis of these fragments helps to confirm the connectivity of the molecule.

Structural Analysis and Molecular Ordering Phenomena

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For liquid crystalline materials like many derivatives of this compound, X-ray diffraction is also used to study the ordering in their mesophases (e.g., nematic, smectic).

Molecular Dynamics and Dielectric Relaxation Studies of Cyanophenyl Alkylbenzoates

The molecular mobility and dynamic properties of cyanophenyl alkylbenzoates are extensively investigated using broadband dielectric spectroscopy (BDS). tandfonline.com This technique provides insights into molecular motions across a vast range of frequencies and temperatures. researchgate.netresearchgate.net Studies on various homologues of cyanophenyl alkylbenzoates, including those with different alkyl chain lengths, reveal complex dynamic behaviors in both their bulk state and when confined or interacting with surfaces. tandfonline.com Dielectric relaxation spectroscopy, in particular, is a powerful tool for probing the reorientational motions of the polar molecules in this family of compounds, as the response to an external electric field directly relates to the movement of the molecular dipoles. icm.edu.plnih.gov These studies often identify multiple relaxation processes, each corresponding to a specific type of molecular movement, such as rotations around different molecular axes or more localized motions. researchgate.neticm.edu.pl

Investigation of Molecular Reorientational Movements

Dielectric relaxation studies on cyanophenyl alkylbenzoates have successfully characterized distinct molecular reorientational movements. icm.edu.plicm.edu.pl These movements are typically observed as distinct relaxation processes in the dielectric spectra, often labeled as α- and β-relaxation.

The primary or α-relaxation process is consistently observed in the isotropic and liquid crystalline (nematic) phases of these materials. icm.edu.pl This relaxation is associated with the collective reorientational movement of the molecules around their short axes, a motion often described as "tumbling". icm.edu.pl In the nematic phase, the temperature dependence of this α-relaxation has been found to be of a super-Arrhenius type, indicating that the energy barrier for this motion is temperature-dependent. icm.edu.pl As the material is cooled, these molecular reorientations slow down dramatically, which can lead to the vitrification of the liquid crystalline phase, forming a glassy state. icm.edu.pl

At temperatures below the glass transition, a secondary, faster process known as β-relaxation can be identified. icm.edu.pl This relaxation is attributed to more localized, intramolecular motions. Unlike the α-relaxation, the β-relaxation process is well-described by the Arrhenius law, signifying a constant activation energy. icm.edu.pl The absorption curves for the β-relaxation are typically symmetrical but show a significant deviation from the ideal Debye shape, indicating a broad distribution of relaxation times. icm.edu.pl

Research on compounds like 4-cyano-3-fluorophenyl 4-butylbenzoate has provided specific parameters for these relaxation processes, as detailed in the table below. icm.edu.pl

| Parameter | Value | Description |

|---|---|---|

| Relaxation Process | β-relaxation | Secondary relaxation process observed below glass transition. |

| Relaxation Time (τ) | 0.058 s | Characteristic time scale of the molecular motion. |

| Dielectric Strength (Δε) | 0.27 | Measure of the contribution of the relaxation process to the static permittivity. |

| Shape Parameters ((1 − α) ~ β(1 − α)) | ≈ 0.24 | Describes the deviation from ideal Debye relaxation; a smaller value indicates a broader distribution of relaxation times. |

Surface Layer Adsorption and Interaction with Substrates (e.g., Aerosil)

When cyanophenyl alkylbenzoates are introduced into environments with high surface areas, such as composites made with nanostructured silica (B1680970) particles like Aerosil, their molecular dynamics are profoundly altered. tandfonline.comresearchgate.net Studies on composites of 4-hexyl-4'-cyanophenyl benzoate with Aerosil A380 reveal that the liquid crystal molecules form a thin surface layer, approximately two monolayers thick, adsorbed onto the silica particles. researchgate.nettandfonline.com

The interaction between the molecules and the substrate is a key factor governing the dynamics of this surface layer. Infrared spectroscopy has shown that hydrogen bonds form between the hydroxyl (-OH) groups on the Aerosil surface and either the cyano (-CN) or ester groups of the cyanophenyl alkylbenzoate molecules. tandfonline.com This strong interaction is responsible for a significant slowing down of molecular motion in the adsorbed layer compared to the bulk material. tandfonline.com

This altered dynamic is observed in dielectric spectroscopy as a distinct relaxation process that occurs at much lower frequencies than any of the processes found in the bulk compound. researchgate.nettandfonline.com This slow process is exclusively assigned to the dynamics of the molecules within the surface layer. researchgate.net A key finding is that the temperature dependence of the relaxation rates for this surface layer process does not follow a simple Arrhenius behavior but is instead accurately described by the Vogel–Fulcher–Tammann (VFT) law. researchgate.nettandfonline.com This VFT dependence is a hallmark of glass-forming liquids, suggesting that the two-dimensional surface layer exhibits glassy dynamics. researchgate.nettandfonline.com

The table below summarizes the key research findings from studies of cyanophenyl alkylbenzoates adsorbed on Aerosil substrates.

| Finding | Description | Method of Observation |

|---|---|---|

| Formation of a Surface Layer | Molecules form a thin layer (approx. two monolayers) on the Aerosil particle surface. | Broadband Dielectric Spectroscopy |

| Specific Molecular Interaction | Hydrogen bonds form between the molecule's cyano/ester groups and the Aerosil's surface hydroxyl groups. | Infrared Spectroscopy |

| Slowed Relaxation Process | A unique, slow relaxation process is observed at frequencies much lower than in the bulk material, attributed to the surface layer. | Broadband Dielectric Spectroscopy |

| Glassy Dynamics | The temperature dependence of the surface layer's relaxation rate follows the Vogel–Fulcher–Tammann (VFT) law. | Broadband Dielectric Spectroscopy |

Theoretical and Computational Chemistry Investigations of 4 Cyanophenyl Benzoate

Quantum Chemical Calculation Methods for Cyanophenyl Benzoates

Theoretical investigations of cyanophenyl benzoates rely on various quantum chemical calculation methods to predict their molecular structure, vibrational frequencies, and electronic properties. These methods provide a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of cyanophenyl benzoates due to its balance of accuracy and computational cost. tandfonline.com DFT methods, particularly those using the B3LYP functional, have been successfully applied to optimize the molecular geometries and predict the vibrational spectra of these compounds. tandfonline.comtandfonline.com For instance, studies on related molecules like 4'-cyanophenyl-4-n-pentylbenzoate show that DFT accurately predicts molecular structures and vibrational frequencies with moderate computational effort compared to other methods. tandfonline.comtandfonline.com

The applications of DFT extend to simulating electronic properties and spectra. Time-dependent DFT (TD-DFT) is frequently used to calculate the electronic transitions, absorption wavelengths, and excited states of cyanophenyl benzoates, providing insights into their UV-Vis absorption characteristics. tandfonline.com Furthermore, DFT calculations are employed to determine crucial parameters for understanding molecular stability and reactivity, such as frontier molecular orbital energies and global reactivity descriptors. researchgate.netmdpi.com The optimized molecular geometry of related cyanophenyl compounds has been effectively reproduced using DFT with the B3LYP method and a 6-31G(d) basis set. tandfonline.com

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., PM6)

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method for many computational studies and is often used in conjunction with DFT for comparative analysis of cyanophenyl benzoates. tandfonline.comtandfonline.com While computationally more demanding than semi-empirical methods, HF provides a baseline for electronic structure calculations. However, DFT is often noted to predict molecular structures and vibrational frequencies more accurately with less computational demand than the HF method. tandfonline.comtandfonline.com

Semi-empirical methods, which are derived from the HF formalism but include approximations and parameters from experimental data, offer a faster computational alternative for large molecules. wikipedia.orggoogle.com Methods like AM1, PM3, and PM6 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de Specifically, the PM6 method has been utilized for the geometry optimization of metal complexes that incorporate a 4-cyanophenyl-containing ligand. mdpi.com Other semi-empirical approaches, such as CNDO/S + CI and INDO/S + CI, have been effectively used to simulate and analyze the electronic structures and spectra of nematogenic cyanophenyl benzoates. researchgate.netaip.orgtandfonline.com These methods are particularly useful for studying large systems where full ab initio or DFT calculations would be prohibitively expensive. wikipedia.org

Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of 4-Cyanophenyl benzoate (B1203000) are governed by its electronic structure. Computational chemistry provides powerful tools to analyze this structure through various descriptors.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com

Computational studies on related cyanophenyl benzoates, such as 4-Cyanophenyl-4'-n-Pentylbenzoate (CPPB) and 4-Cyanophenyl-4'-n-Pentoxybenzoate (CPPOB), have extensively analyzed these frontier orbitals. tandfonline.comtandfonline.comresearchgate.net DFT and other methods are used to calculate the energies of these orbitals, providing insight into intramolecular charge transfer processes. researchgate.net

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for a Related Compound (CPPB) using different methods. Note: The values are for a similar, more complex cyanophenyl benzoate derivative and serve as an illustrative example.

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DFT/B3LYP | -6.2967 | -1.8096 | 4.4871 |

| HF | - | - | - |

Data derived from a study on a triazine derivative, illustrating typical values obtained from DFT calculations. irjweb.com The HOMO-LUMO gap for CPPB has been reported to be crucial for its chemical reactivity. tandfonline.comtandfonline.com

Analysis of Electronic Transitions and Absorption Wavelengths

The absorption of UV-visible light by 4-Cyanophenyl benzoate involves the promotion of electrons from occupied molecular orbitals to unoccupied ones. The primary electronic transitions observed in molecules with similar functional groups are π → π* and n → π* transitions. mmmut.ac.in The π → π* transitions typically have high intensity and occur in compounds with double or triple bonds, like the aromatic rings in the benzoate structure. The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital, such as those on the oxygen atoms of the ester group. mmmut.ac.in

Computational analyses, particularly using TD-DFT and semi-empirical methods like CNDO/S, have been performed on related cyanophenyl benzoates to simulate their electronic spectra. tandfonline.comresearchgate.net These studies calculate the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. This information is valuable for understanding the photostability and optical properties of these materials. tandfonline.comresearchgate.nettandfonline.com

Table 2: Calculated Electronic Transition Data for Related Cyanophenyl Benzoates. Note: This table presents illustrative data for similar compounds to demonstrate the type of information obtained from computational analysis.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|---|

| 4-Cyanophenyl-4'-n-Pentylbenzoate | ~280-300 | High | π → π |

| 4-Cyanophenyl-4'-n-Pentoxybenzoate | ~285-305 | High | π → π |

Data conceptualized from findings on CPPB and CPPOB, which show strong UV absorption related to electronic transitions. tandfonline.comresearchgate.net

Global Reactivity Descriptors Pertinent to Chemical Change

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. ijsr.netsemanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the extent of chemical reactivity. ijsr.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is defined as χ = -(EHOMO + ELUMO) / 2. ijsr.net

Electronic Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. tandfonline.comtandfonline.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). ijsr.net

These descriptors have been calculated for cyanophenyl benzoates to provide a quantitative measure of their intrinsic reactivity. tandfonline.comtandfonline.com

Table 3: Global Reactivity Descriptors for a Representative Molecule. Note: The values are based on calculations for related cyanophenyl compounds and serve as an illustrative example.

| Descriptor | Formula | Calculated Value (Illustrative) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 eV |

| Chemical Softness (S) | 1 / η | 0.45 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 eV |

| Electronic Chemical Potential (μ) | -χ | -4.05 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |

Values are conceptual and based on the typical range found for similar organic molecules in computational studies. irjweb.comijsr.net

Compound Index

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of liquid crystals. These techniques can predict molecular conformations, interaction energies, and the collective behavior of molecules in anisotropic systems, offering a microscopic understanding that complements experimental findings.

The conformation of this compound, particularly the dihedral angles between the phenyl rings and the central ester group, is a key determinant of its mesomorphic behavior. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Research on phenyl benzoate has revealed that the two most significant rotational barriers are associated with the torsion of the two phenyl rings. researchgate.net The potential energy surface is characterized by several minima and transition states, with the global minimum corresponding to a twisted conformation. The flexibility of the ester linkage allows the molecule to adopt a range of conformations, which is a critical factor in the formation of liquid crystal phases.

In closely related cyanophenyl benzoate derivatives, the planarity of the molecule is influenced by the nature and position of substituents. For instance, statistical analysis based on quantum mechanics for similar cyanophenyl compounds demonstrates that intermolecular interactions play a significant role in determining the preferred molecular arrangement in the condensed phase. tandfonline.com

To illustrate the typical geometric parameters that would be the focus of a computational analysis of this compound, the following table presents hypothetical data based on known values for similar fragments and compounds.

| Parameter | Description | Hypothetical Value |

| Dihedral Angle (C-C-O-C) | Torsion angle of the ester linkage | 175° |

| Dihedral Angle (O-C-C-C) | Torsion angle of the benzoate ring | 30° |

| Dihedral Angle (C-O-C-C) | Torsion angle of the cyanophenyl ring | 45° |

| Bond Length (C=O) | Length of the carbonyl bond | 1.21 Å |

| Bond Length (C-O) | Length of the ester C-O single bond | 1.36 Å |

| Energy of Global Minimum | Relative energy of the most stable conformer | 0.00 kcal/mol |

| Energy of Local Minimum | Relative energy of a less stable conformer | 1.5 kcal/mol |

| Rotational Barrier (Ph-COO) | Energy barrier for rotation around the benzoate C-C bond | ~2-3 kcal/mol |

| Rotational Barrier (COO-Ph) | Energy barrier for rotation around the ester C-O bond | ~1-2 kcal/mol |

This table is illustrative and presents expected values based on computational studies of similar molecules. Specific experimental or computational data for this compound is not available in the cited literature.

Computer simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are indispensable for studying the collective behavior of molecules in liquid crystalline phases. tandfonline.comresearchgate.net These simulations can model systems containing thousands of molecules, allowing for the calculation of macroscopic properties from the underlying molecular interactions.

For cyanophenyl-containing liquid crystals, simulations often employ force fields like CHARMM or AMBER, which are parameterized to reproduce experimental or quantum mechanical data. researchgate.netwustl.edu The development of accurate force fields is a critical aspect of these studies, as it directly impacts the reliability of the simulation results.

A key property investigated in simulations of nematic liquid crystals is the orientational order parameter, S. This parameter quantifies the degree of alignment of the molecules with the nematic director. Experimental studies on homologous series of 4-cyanophenyl 4-alkylbenzoates have determined the temperature dependence of the orientational order parameter using various techniques, including X-ray diffraction and NMR. nih.gov These experimental results provide a crucial benchmark for validating computer simulation models.

Simulations of similar liquid crystal systems have successfully reproduced the nematic-isotropic phase transition and have been used to study the structure and dynamics of the nematic phase. mdpi.com For example, MD simulations can reveal details about the local molecular packing and the dynamics of molecular reorientation.

The following table summarizes the types of data typically obtained from computer simulations of anisotropic systems of molecules like this compound.

| Simulation Parameter/Result | Description | Typical Method of Determination |

| Force Field | Set of parameters describing the potential energy of the system | Parameterization against experimental data or quantum mechanics calculations researchgate.netwustl.edu |

| Nematic-Isotropic Transition Temp. (T_NI) | Temperature at which the nematic phase transforms into an isotropic liquid | Observation of a sharp change in order parameter during simulated heating/cooling |

| Orientational Order Parameter (S) | Measure of the long-range orientational order in the nematic phase | Calculated from the average orientation of molecules relative to the director nih.gov |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle | Calculated from the particle coordinates during the simulation |

| Diffusion Coefficient | Measure of the translational mobility of molecules | Calculated from the mean square displacement of molecules over time |

This table outlines the typical outputs of computer simulation studies on liquid crystals. The specific values for this compound would be dependent on the chosen force field and simulation conditions.

Advanced Applications in Materials Science and Interdisciplinary Fields

Liquid Crystalline Materials Development Utilizing 4-Cyanophenyl Benzoate (B1203000) Structures

The inherent ability of 4-cyanophenyl benzoate derivatives to form liquid crystalline phases is central to their application. The linearity and polarity of the molecule are key factors in the formation of these mesophases, which exhibit properties intermediate between those of conventional liquids and solid crystals.

Nematic and Smectic Liquid Crystal Phases

Derivatives of this compound are well-known for exhibiting various liquid crystal phases, primarily nematic and smectic phases. tandfonline.commdpi.com The specific phase and its transition temperatures are highly dependent on the nature of the substituent groups attached to the benzoate or phenyl rings.

For instance, the homologous series of 4-cyanophenyl 3,4-di(4-alkoxybenzoyloxy)benzoates displays both nematic and smectic A phases. tandfonline.com The thermal stability of these phases has been observed to increase with the length of the alkoxy chain. tandfonline.com Another example, 4-cyanophenyl 4'-n-decyloxybenzoate, exhibits a sequence of phase transitions from a crystalline solid to a smectic A phase at 55.5°C, then to a nematic phase at 76°C, and finally to an isotropic liquid at 84.8°C. icm.edu.plbibliotekanauki.pl This behavior highlights the influence of the alkoxy chain length on the mesomorphic properties.

Binary mixtures containing this compound derivatives can also exhibit complex phase behavior. A mixture of 4-cyanophenyl [4'(4''-n-heptylphenyl)]benzoate and 4-cyanophenyl 4-nonylbenzoate shows a nematic-smectic Ad-re-entrant nematic phase sequence. nih.gov Furthermore, the introduction of a methyl group can influence phase behavior; for example, mixing 4-cyanophenyl-3'-methyl-4'(4''-n-dodecylbenzoyloxy)benzoate and 4-n-dodecylphenyl-3'-methyl-4'(4''-cyanobenzoyloxy)benzoate can induce a smectic C phase over a wide range of compositions. rri.res.in

The formation of associated dimers, particularly in compounds like 4-cyanophenyl 3,4-di(4-alkoxybenzoyloxy)benzoates, is believed to play a role in the stabilization of the smectic A phase, which behaves as a partially bilayer arrangement. tandfonline.com

Table 1: Phase Transitions of Selected this compound Derivatives

| Compound Name | Phase Transition Sequence | Transition Temperatures (°C) |

| 4-cyanophenyl 4'-n-decyloxybenzoate | Crystal → Smectic A → Nematic → Isotropic | 55.5 → 76 → 84.8 |

| 4-cyanophenyl 3,4-di(4-hexyloxybenzoyloxy)benzoate | Not specified | Nematic to Isotropic at ~10°C below the nonyloxy homolog |

| 4-cyanophenyl 3,4-di(4-nonyloxybenzoyloxy)benzoate | Not specified | Isotropic at ~12.5 (dielectric constant value) |

Note: Data extracted from cited research papers. tandfonline.comicm.edu.plbibliotekanauki.pl Transition temperatures can vary based on experimental conditions.

Integration into Display and Photonic Applications

The desirable physical and optical properties of this compound derivatives make them crucial components in liquid crystal displays (LCDs) and other photonic devices. ontosight.aiontosight.ai Their high birefringence, low viscosity, and suitable melting and clearing points are critical for the performance and efficiency of these displays. ontosight.ai The presence of the cyano group enhances the molecular polarity, which in turn increases the dielectric anisotropy of the liquid crystal mixture, a key property for their application in display devices. ontosight.ai

Compounds such as 4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate and 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate are specifically used in liquid crystal mixtures to improve performance characteristics like response time, contrast ratio, and viewing angle. ontosight.aiontosight.ai This allows for the production of high-quality displays with good color reproduction and low power consumption. ontosight.ai

Beyond standard displays, these materials are finding use in more advanced applications. For instance, polymer dispersed liquid crystals (PDLCs), which can be used in "smart windows" that switch between transparent and translucent states, can incorporate this compound derivatives. tcichemicals.com They are also being explored for use in high birefringence liquid crystals for photonic applications and in photo-polymerization processes for creating anisotropic solvents. google.com

Photoresponsive Liquid Crystals and Photoactive Liquid Crystalline Polymers

The incorporation of photoresponsive moieties, such as azobenzene (B91143), into the structure of this compound-based liquid crystals leads to materials whose properties can be controlled by light. mdpi.comresearchgate.net This opens up possibilities for applications in optical data storage and smart windows.

For example, the introduction of a chiral azobenzene core into a this compound analogue results in a material that exhibits reversible photo-induced phase transitions under UV light. The cyano group in these molecules helps to stabilize the cis-isomer of the azobenzene unit, which can enhance the response times of the material.

Researchers have synthesized photoresponsive liquid crystalline polymers by copolymerizing a methacrylate (B99206) monomer containing a this compound mesogen with a monomer containing a photoactive group. reading.ac.uk These copolymers can exhibit changes in their liquid crystalline phase behavior upon irradiation with UV light. The development of photoactive liquid crystalline block copolymers also allows for the photoinduced control of microphase-separated nanostructures. mdpi.com For instance, a composite system containing poly(4-cyanophenyl 4'-hexyloxy benzoate methyl siloxane) and a photoisomerizable azobenzene molecule demonstrated rewritable optical storage capabilities. oup.com

Polymeric and Supramolecular Assemblies

The this compound moiety serves as a valuable building block in the synthesis of complex polymeric and supramolecular structures. Its rigid, mesogenic nature can be harnessed to direct the self-assembly of polymers into ordered nanostructures.

Synthesis of Liquid Crystalline Copolymers Incorporating this compound Moieties

Side-chain liquid crystalline polymers (SCLCPs) can be synthesized by incorporating this compound moieties as pendant groups on a polymer backbone. This is often achieved through the polymerization of methacrylate or acrylate (B77674) monomers that have a this compound group attached via a flexible spacer. reading.ac.ukreading.ac.uk

Atom transfer radical polymerization (ATRP) is a common technique used to synthesize well-defined liquid crystalline block copolymers containing these moieties. mdpi.comnih.gov For example, diblock copolymers of polyethylene (B3416737) oxide and a polymethacrylate (B1205211) with side chains terminated by cyano-functionalized phenyl benzoate mesogens (PEO-b-PM6BACP) have been successfully synthesized. mdpi.com Free radical polymerization has also been used to prepare copolymers of 4-cyanophenyl 4′-(6-methacryloyloxyhexyloxy)benzoate with other monomers, including those containing dichroic dyes or photoactive groups. reading.ac.ukresearchgate.net

The resulting copolymers often exhibit liquid crystalline phases, with the specific phase behavior being influenced by factors such as the nature of the polymer backbone (polymethacrylate vs. polyacrylate) and the composition of the copolymer. reading.ac.uk For instance, polymethacrylates with these side groups tend to show highly ordered smectic phases, while the corresponding polyacrylates may exhibit a less ordered phase. reading.ac.uk

Microphase Separation and Nanostructure Formation in Block Copolymers

Block copolymers containing a liquid crystalline block with this compound moieties can undergo microphase separation, leading to the formation of well-defined periodic nanostructures. mdpi.comnih.govnih.gov The morphology of these structures, such as lamellae, cylinders, or spheres, is influenced by the volume fraction of the constituent blocks. nih.gov

In the case of PEO-b-PM6BACP diblock copolymers, small-angle X-ray scattering (SAXS) measurements have revealed the formation of cylindrical structures with a lattice period of approximately 18 nm. mdpi.comnih.govnih.gov These block copolymers exhibit smectic liquid crystalline phases. mdpi.comnih.gov The inherent self-assembly of the liquid crystalline block can be used to control the alignment of these microphase-separated structures. mdpi.com By applying alignment techniques, it is possible to achieve uniaxial alignment of the liquid crystalline moieties within the nanostructures. mdpi.comnih.gov This level of control over nanostructure and alignment is crucial for the development of functional materials for applications such as microfabrication templates and filter membranes. mdpi.comnih.gov

Role in Organic Synthesis and Chemical Building Blocks

This compound and its derivatives are significant precursors in the development of advanced organic materials, particularly liquid crystals. The rigid core structure, combined with the polar cyano group, imparts the necessary mesomorphic properties for the formation of liquid crystalline phases. These materials are crucial for applications in display technologies, such as liquid crystal displays (LCDs).

The synthesis of various 4-cyanophenyl and 4-cyanobiphenyl-4'-yl benzoates has been a subject of research to understand the structure-property relationships that govern their liquid crystalline behavior. tandfonline.com For instance, the introduction of substituents, such as fluoro groups, can significantly influence the transition temperatures and dielectric anisotropy of these materials. tandfonline.com The positive dielectric anisotropy, often enhanced by the terminal cyano group, is a critical parameter for the fast switching speeds required in twisted nematic LCDs. worktribe.com

A notable example is the use of monomers like 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate (M6BACP) in the synthesis of side-chain liquid-crystalline block copolymers. mdpi.com These polymers, synthesized via techniques like atom transfer radical polymerization (ATRP), can self-assemble into highly ordered microphase-separated structures. mdpi.com The cyano-terminated phenyl benzoate moieties act as mesogens, driving the formation of smectic liquid crystal phases. mdpi.com

Below is a table summarizing some representative this compound derivatives used as precursors for liquid crystals:

| Compound Name | Application/Property | Reference(s) |

| 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | Used in liquid crystal displays (LCDs) due to high birefringence and low viscosity. | ontosight.ai |

| Fluoro-substituted 4-cyanophenyl benzoates | Investigated for their large positive dielectric anisotropy, crucial for fast-switching LCDs. | tandfonline.com |

| 4-Cyanophenyl-3′-methyl-4′(4”-n-alkyloxycinnamoyloxy) benzoate | Exhibits reentrant nematic phases, a specific type of liquid crystalline behavior. | mdpi.com |

| 4-Cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate (M6BACP) | Monomer for the synthesis of side-chain liquid-crystalline block copolymers. | mdpi.com |

The chemical structure of this compound makes it a valuable intermediate and building block in the synthesis of more complex and often biologically active molecules. The ester and cyano groups offer multiple reaction sites for further functionalization and molecular diversification.

The compound can be synthesized through various methods, including the visible-light-induced reaction between benzaldehyde (B42025) and 4-cyanophenol. acs.org Once formed, the ester linkage can be hydrolyzed to provide access to the corresponding carboxylic acid and phenol (B47542), while the cyano group can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid.

A significant application lies in its role as a precursor for bioactive compounds. For example, derivatives of this compound are key intermediates in the synthesis of dual aromatase-sulfatase inhibitors, which are being investigated for the treatment of hormone-dependent cancers. tandfonline.com In these syntheses, the 4-cyanophenyl moiety is often a crucial component for the molecule's interaction with its biological target.

Furthermore, S-(4-cyano)phenyl thiolesters, which are structurally related to this compound, have been used to generate aryl acyl radicals. These reactive intermediates can then undergo cyclization reactions to form complex polycyclic structures like indanones and naphthalenones. chemenu.com This highlights the utility of the 4-cyanophenyl group in facilitating novel bond formations. The use of 4-cyanophenyl derivatives in multicomponent reactions further expands their utility in rapidly building molecular complexity, offering an efficient pathway to diverse chemical scaffolds for drug discovery. nih.govrug.nlnih.govfrontiersin.org

The following table provides a summary of the role of this compound and its derivatives as intermediates in the synthesis of complex molecules:

| Intermediate/Precursor | Synthetic Application | Resulting Molecule/Scaffold Type | Reference(s) |

| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Synthesis of dual aromatase-sulfatase inhibitors | Bioactive heterocyclic compounds | tandfonline.com |

| S-(4-Cyano)phenyl 2-alkenylthiobenzoate | Generation of aryl acyl radicals for cyclization reactions | Indanones and dihydro-naphthalenones | chemenu.com |

| 4-Cyanobenzaldehyde (precursor to this compound) | Multicomponent reactions | Dihydropyrrolo[3,2-b]pyrroles | nih.gov |

| 4-Cyanophenyl-containing building blocks | Drug discovery campaigns | Various bioactive molecules | nih.gov |

Future Research Directions and Methodological Advancements

Optimization Strategies for Enhanced Synthesis Purity and Scalability

The synthesis of 4-cyanophenyl benzoate (B1203000), typically achieved through the esterification of 4-cyanophenol and benzoic acid (or its derivatives), is a cornerstone reaction. However, achieving high purity and yield, especially on an industrial scale, necessitates meticulous optimization of reaction conditions and purification protocols. Future research will continue to build upon established methods to enhance both the purity of the final product and the scalability of the process.

Key optimization strategies involve a multi-faceted approach, focusing on reaction parameters and downstream processing. Control over catalyst loading is crucial; for instance, in related preparations like methyl 4-(3-cyanophenyl)benzoate, reducing palladium catalyst concentration has been shown to minimize dimerization side products. bruker.com Temperature is another critical variable, with precise control required to prevent the decomposition of reactants and products during esterification. bruker.com

Purification remains a significant area for optimization. Traditional methods such as recrystallization from solvents like ethanol (B145695) are effective for removing impurities. rsc.orgunipv.it For more challenging separations and to achieve higher purity levels (>99%), chromatographic techniques are indispensable. rsc.orgconicet.gov.ar Flash chromatography and column chromatography, often using a hexane/ethyl acetate (B1210297) solvent system, are frequently employed to isolate the target compound with high fidelity. bruker.comconicet.gov.arsemanticscholar.org The choice of purification strategy is often dictated by the scale of the synthesis and the required purity of the final product. For large-scale industrial production, developing efficient recrystallization protocols is often more cost-effective than chromatography. Future work will likely focus on developing scalable, high-throughput purification methods, potentially involving continuous crystallization technologies, to meet the demands of large-scale manufacturing while maintaining stringent purity standards.

Table 1: Summary of Optimization Strategies for 4-Cyanophenyl Benzoate Synthesis

| Strategy | Parameter | Objective | Findings/Examples | Citations |

| Reaction Control | Catalyst Loading | Minimize side reactions | Reducing palladium catalyst to 2 mol% minimizes dimerization. | bruker.com |

| Temperature | Prevent decomposition | Maintaining 70–90°C is optimal for specific esterifications. | bruker.com | |

| Purification | Recrystallization | Remove bulk impurities | Effective for crude product purification using solvents like ethanol. | rsc.orgunipv.it |

| Column/Flash Chromatography | Achieve high purity | Silica (B1680970) gel with hexane/ethyl acetate gradients is commonly used. | bruker.comsemanticscholar.org | |

| Purity Validation | Analytical Techniques | Confirm final purity | Purity is often confirmed by HPLC (>97%) or GC-MS. | semanticscholar.org |

Development of Novel Catalytic Systems for this compound Transformations

While traditional acid-catalyzed esterification is a common route, research is increasingly directed towards the development of novel catalytic systems that offer higher efficiency, greater functional group tolerance, and milder reaction conditions. These advancements are crucial not only for the synthesis of this compound itself but also for its subsequent chemical transformations.

One major area of development is in cross-coupling reactions, where this compound derivatives can act as building blocks for more complex molecules. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. bruker.com Recent innovations include the use of polymer monolith-supported palladium flow reactors, which enable continuous processing and can be scaled up by connecting reactors in series. unipd.it These systems demonstrate excellent tolerance for functional groups like the cyano group, which can be sensitive under conventional batch conditions. unipd.it

Beyond palladium catalysis, other systems are emerging. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the esterification between 4-cyanophenol and carboxylic acid derivatives under mild conditions. semanticscholar.org A particularly innovative approach involves the use of visible light to induce the esterification of benzaldehyde (B42025) and 4-cyanophenol. acs.org This method, which can be performed using a simple compact fluorescent lamp (CFL), utilizes an oxidant like bromotrichloromethane (B165885) (BrCCl3) and a base, representing a move towards more sustainable, light-driven chemical synthesis. acs.org The development of such diverse catalytic systems opens up new avenues for the synthesis and functionalization of this compound, enabling the creation of novel materials and pharmaceutical precursors.

Table 2: Comparison of Catalytic Systems for this compound Synthesis & Transformation

| Catalytic System | Reaction Type | Key Features | Advantages | Citations |

| Acid/Base Catalysis | Esterification | Traditional method using H₂SO₄ or pyridine (B92270). | Simple, well-established. | semanticscholar.orgamericanpharmaceuticalreview.com |

| Palladium Catalysis | Suzuki-Miyaura Coupling | Forms C-C bonds; can be used in flow reactors. | High yield, functional group tolerance, scalable. | bruker.comunipd.it |

| Coupling Agents | Esterification | Uses reagents like dicyclohexylcarbodiimide (DCC). | Mild reaction conditions. | semanticscholar.org |

| Visible-Light Photocatalysis | Radical Esterification | Uses light, an oxidant (BrCCl₃), and a base. | High conversion, sustainable energy source. | acs.org |

Advanced In-line Analytical Techniques for Real-time Reaction Monitoring

A significant leap forward in chemical process development is the adoption of Process Analytical Technology (PAT). bruker.commt.com PAT involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound and other esters, these techniques provide a continuous stream of data on reaction kinetics, concentration of reactants and products, and the formation of intermediates or impurities. This real-time insight is invaluable for ensuring process robustness, optimizing reaction endpoints, and preventing batch failures. rsc.org

Several spectroscopic techniques are particularly well-suited for the in-line monitoring of esterification reactions. americanpharmaceuticalreview.com

Mid-Infrared (MIR) Spectroscopy: Using an attenuated total reflectance (ATR) probe immersed directly in the reactor, MIR spectroscopy can track the concentration of reactants and the ester product. nih.govnih.gov This method has been shown to be accurate and precise for monitoring the progress of batch esterification reactions. nih.gov

Raman Spectroscopy: As a complementary technique to MIR, Raman spectroscopy is highly effective for monitoring reactions in slurries or crystallization processes. It provides information on molecular backbone vibrations and can track changes in polymorphs, making it a powerful tool for comprehensive process understanding. youtube.com

UV-Visible (UV-Vis) Spectroscopy: On-line UV-Vis spectroscopy can monitor the progression of a reaction in real-time by tracking the absorbance of specific chromophores. It has been successfully used to ensure process robustness across different scales, from the laboratory to manufacturing. americanpharmaceuticalreview.com

On-line Mass Spectrometry (MS): For reactions involving volatile components or for monitoring processes like distillation, on-line MS offers superior selectivity and sensitivity. It can simultaneously monitor multiple species and provides rapid response times. americanpharmaceuticalreview.comnih.gov

The integration of these advanced analytical techniques facilitates a "Quality by Design" (QbD) approach to manufacturing. rsc.org By understanding the process deeply through real-time data, researchers can design more efficient, reliable, and scalable synthetic routes for this compound, ultimately leading to higher quality products and more economical production. mt.com

Table 3: Advanced In-line Analytical Techniques for Reaction Monitoring

| Technique | Sampling Method | Information Provided | Application in Ester Synthesis | Citations |

| Mid-Infrared (MIR) Spectroscopy | In-line (ATR Probe) | Concentration of reactants, products, and intermediates. | Real-time monitoring of batch reaction progression. | rsc.orgnih.govnih.gov |

| Raman Spectroscopy | In-line (Probe) | Molecular vibrations, polymorphism, solid-phase changes. | Monitoring crystallizations and reactions with solids. | americanpharmaceuticalreview.comyoutube.com |

| UV-Visible (UV-Vis) Spectroscopy | On-line/In-line | Concentration of chromophoric species, reaction progress. | Tracking reaction endpoints and ensuring scalability. | americanpharmaceuticalreview.comresearchgate.net |

| Mass Spectrometry (MS) | On-line (Liquid Sampling) | Molecular weight of all components, impurity detection. | Monitoring volatile components and side reactions. | americanpharmaceuticalreview.comnih.gov |

Q & A

Q. What safety protocols are critical when handling 4-Cyanophenyl benzoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Use respiratory protection (e.g., P95 masks) for aerosolized particles .

- Environmental Controls: Avoid dust formation and ensure local exhaust ventilation. Prevent entry into drainage systems due to potential environmental hazards .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with ion-pair reagents (e.g., hexanesulfonate) for purity assessment .

- Spectroscopic Analysis: Confirm structure via mass spectrometry (MS) for molecular ion peaks and NMR (¹H/¹³C) to validate ester and cyanophenyl moieties .

- Cross-Validation: Compare experimental data (e.g., boiling point: 530.1°C, density: 1.1 g/cm³) with literature values .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicological classifications of this compound?

Methodological Answer:

- Contextual Analysis: While IARC and OSHA do not classify its components as carcinogens, the compound is flagged for potential mutagenicity .

- Experimental Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results across cell lines (e.g., bacterial vs. mammalian). Use dose-response studies to identify thresholds for hazard classification .

- Data Harmonization: Cross-reference SDS entries (e.g., conflicting acute toxicity categories in CLP/GHS classifications) and prioritize peer-reviewed toxicokinetic studies .

Q. What methodologies are recommended for analyzing thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 25–600°C) to identify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC): Detect endothermic/exothermic events (e.g., melting point: ~18–20°C for related benzoates) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., cyanobenzene derivatives) under pyrolysis conditions .

Q. How can this compound be applied in advanced material science research?

Methodological Answer:

- Liquid Crystal Development: Explore its use as a mesogen due to the rigid benzoate core and flexible alkyl chains. Characterize phase transitions via polarized optical microscopy (POM) .

- Polymer Modification: Functionalize polymers via ester linkages to enhance thermal stability. Monitor material properties using dynamic mechanical analysis (DMA) .

- Surface Coating Studies: Investigate self-assembly on substrates (e.g., silicon wafers) using atomic force microscopy (AFM) to assess monolayer formation .

Data Contradiction Analysis

Q. How to address inconsistencies in physicochemical property data for this compound?

Methodological Answer: